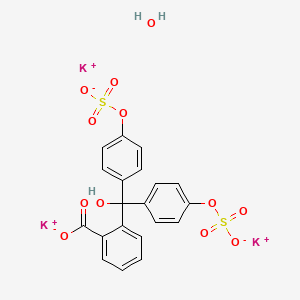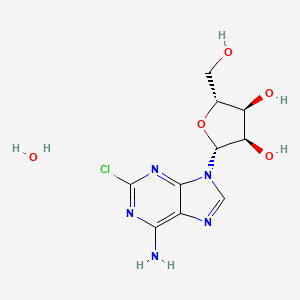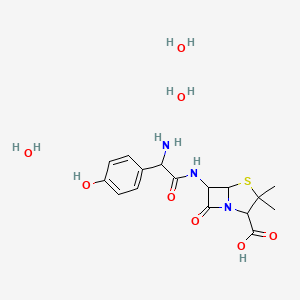
Amoxicillin Ttrihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amoxicillin trihydrate is a semi-synthetic antibiotic belonging to the beta-lactam class of antibiotics. It is a derivative of penicillin and is widely used to treat bacterial infections such as middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections . Amoxicillin trihydrate is known for its broad-spectrum antibacterial activity and is often preferred due to its better absorption when taken orally compared to other beta-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of amoxicillin trihydrate involves several steps, starting from the fermentation of Penicillium chrysogenum to produce penicillin G. Penicillin G is then chemically converted to 6-aminopenicillanic acid (6-APA). The 6-APA is then acylated with p-hydroxyphenylglycine to form amoxicillin . The final step involves crystallization to obtain amoxicillin trihydrate .
Industrial Production Methods: In industrial settings, the production of amoxicillin trihydrate is optimized for cost-effectiveness and efficiency. One such method involves the in-situ preparation of amoxicillin trihydrate from sugarcane juice without isolating the intermediates . This method reduces the need for separate synthesis, purification, and crystallization steps, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Amoxicillin trihydrate undergoes various chemical reactions, including:
Hydrolysis: Amoxicillin can be hydrolyzed in acidic or basic conditions, leading to the breakdown of the beta-lactam ring.
Oxidation: Amoxicillin can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: Amoxicillin can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like hydrogen peroxide.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Hydrolysis: Penicilloic acid.
Oxidation: Various oxidized derivatives.
Substitution: Substituted amoxicillin derivatives.
Scientific Research Applications
Amoxicillin trihydrate has a wide range of applications in scientific research:
Mechanism of Action
Amoxicillin trihydrate exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the transpeptidation step of peptidoglycan synthesis . This inhibition weakens the cell wall, leading to cell lysis and bacterial death . The primary molecular targets are the PBPs, which are essential for cell wall integrity and function .
Comparison with Similar Compounds
Ampicillin: Another beta-lactam antibiotic with a similar structure but different absorption and spectrum of activity.
Penicillin G: The parent compound from which amoxicillin is derived, with a narrower spectrum of activity.
Cefalexin: A cephalosporin antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness of Amoxicillin Trihydrate: Amoxicillin trihydrate is unique due to its better oral absorption and broader spectrum of activity compared to other beta-lactam antibiotics . It is also more stable in the presence of gastric acid, making it more effective for oral administration .
Properties
IUPAC Name |
6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.3H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);3*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXQVCLAUDMCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
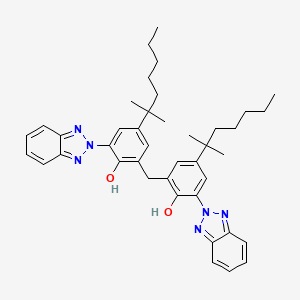
![[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride](/img/structure/B8004786.png)
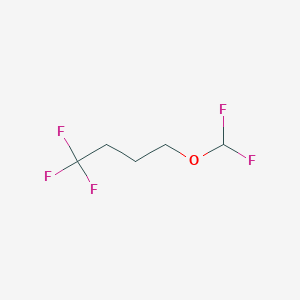
![2-[4-oxo-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B8004821.png)
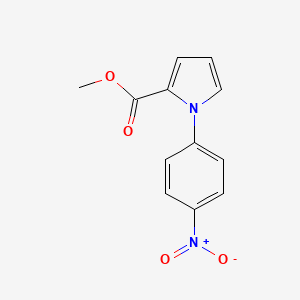
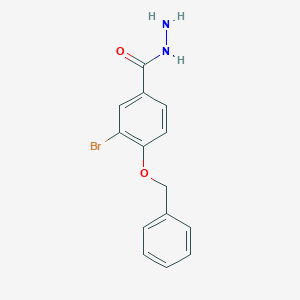
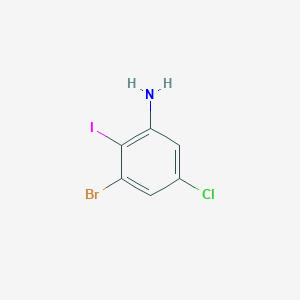
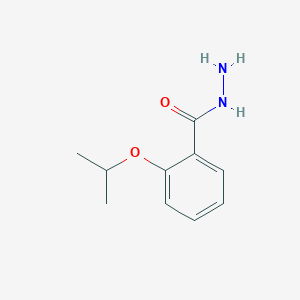
![3-[4-(Benzyloxy)phenyl]propanamide](/img/structure/B8004846.png)
![({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B8004873.png)
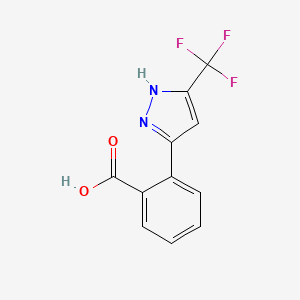
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-6-ium-2-ylazanium;dichloride](/img/structure/B8004884.png)
